5-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolidin-3-yl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione
Overview
Description
5-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolidin-3-yl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione is a useful research compound. Its molecular formula is C22H17Cl3F3N7O4 and its molecular weight is 606.8 g/mol. The purity is usually 95%.
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Biological Activity
The compound 5-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolidin-3-yl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Pyridine and Triazole Moieties : These are known for their diverse biological activities.
- Dichlorophenyl and Trifluoromethyl Substituents : These groups enhance lipophilicity and may influence receptor binding.
Property | Value |
---|---|
Molecular Formula | C20H19Cl2F3N4O3 |
Molecular Weight | 469.29 g/mol |
CAS Number | Not available |
Melting Point | Not determined |
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. The triazole scaffold is particularly noted for its ability to induce apoptosis in cancer cells. For example:
- Compound Similarity : Analogues of triazole derivatives have shown IC50 values lower than established drugs like doxorubicin in various cancer cell lines, suggesting potent cytotoxicity .
The biological activity of the compound may be attributed to several mechanisms:
- Inhibition of Protein Kinases : The presence of the pyridine ring may allow for effective interaction with ATP-binding sites in kinases, crucial for cancer cell proliferation.
- Induction of Apoptosis : The triazole moiety can activate apoptotic pathways through mitochondrial dysfunction .
- Receptor Modulation : The compound's structure suggests potential interactions with estrogen receptors, which could be explored for breast cancer therapies .
Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives demonstrated that compounds with similar substituents to our target compound exhibited significant anticancer activity against various cell lines. The study reported:
- Cell Lines Tested : A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia).
- Results : Compound analogues showed IC50 values ranging from 10 to 30 µM, significantly lower than control treatments .
Study 2: Pharmacokinetics and Toxicology
Another study investigated the pharmacokinetic profile of related compounds:
Properties
IUPAC Name |
5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolidin-3-yl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl3F3N7O4/c1-21(31-20(38)35(33-21)13-3-2-10(23)7-11(13)24)16-14-15(39-32-16)19(37)34(18(14)36)5-4-29-17-12(25)6-9(8-30-17)22(26,27)28/h2-3,6-8,14-15,33H,4-5H2,1H3,(H,29,30)(H,31,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCOIJSATMQQKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)N(N1)C2=C(C=C(C=C2)Cl)Cl)C3=NOC4C3C(=O)N(C4=O)CCNC5=C(C=C(C=N5)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl3F3N7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098819 | |
Record name | 5-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolidin-3-yl]-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317822-54-1 | |
Record name | 5-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolidin-3-yl]-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317822-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolidin-3-yl]-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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